molecular formula C21H21FN2O2S B14919992 1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B14919992
M. Wt: 384.5 g/mol
InChI Key: DJDKXZJUZDACQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a naphthylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and naphthylmethyl groups. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Step 3: Attachment of the naphthylmethyl group through alkylation reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can be compared with other similar compounds, such as:

  • 1-[(4-Fluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
  • 1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine
  • 1-[(4-Fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)piperazine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C21H21FN2O2S/c22-19-8-10-20(11-9-19)27(25,26)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2

InChI Key

DJDKXZJUZDACQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.